molecular formula C23H25Cl2FN4O3 B3962951 [4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-dichlorophenyl)methanone

[4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-dichlorophenyl)methanone

Cat. No.: B3962951
M. Wt: 495.4 g/mol
InChI Key: QJYNBLYAIUTHQJ-UHFFFAOYSA-N
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Description

[4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-dichlorophenyl)methanone is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes azepane, piperazine, and dichlorophenyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-dichlorophenyl)methanone typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of azepane and piperazine derivatives, followed by their coupling with fluoro-nitrophenyl and dichlorophenyl groups under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-dichlorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, halogenating agents for substitution, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, [4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-dichlorophenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme inhibition and receptor binding.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and inflammatory diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of [4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to specific receptor subtypes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-dichlorophenyl)methanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

[4-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25Cl2FN4O3/c24-16-5-6-17(18(25)13-16)23(31)29-11-9-28(10-12-29)21-15-20(19(26)14-22(21)30(32)33)27-7-3-1-2-4-8-27/h5-6,13-15H,1-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYNBLYAIUTHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25Cl2FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-dichlorophenyl)methanone
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[4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-dichlorophenyl)methanone
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[4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-dichlorophenyl)methanone
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[4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-dichlorophenyl)methanone
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[4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-dichlorophenyl)methanone

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